5-Bromoquinazolin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
5-bromo-1H-quinazolin-2-one |
InChI |
InChI=1S/C8H5BrN2O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-4H,(H,10,11,12) |
InChI Key |
ISLRXLJMBYIBOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC(=O)N2)C(=C1)Br |
Origin of Product |
United States |
Reactivity and Derivatization Strategies of 5 Bromoquinazolin 2 1h One
Functional Group Transformations at the Bromine Position (C5)
The bromine atom at the C5 position is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity of the quinazolinone core.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr) provides a pathway to replace the C5 bromine with various nucleophiles. For an SNAr reaction to proceed, the aromatic ring typically requires activation by electron-withdrawing groups. In the quinazolinone system, the fused pyrimidine (B1678525) ring and the carbonyl group exert an electron-withdrawing effect, rendering the benzene (B151609) moiety susceptible to nucleophilic attack, particularly when further activated.
Research on related dinitro-substituted quinazolinones demonstrates that nucleophilic substitution of a nitro group by methylamine (B109427) can occur, following a concerted mechanism rather than forming a stable Meisenheimer intermediate. rsc.org This regioselective reaction is guided by factors such as intramolecular hydrogen bonding, which stabilizes the transition state. rsc.org While direct SNAr at the C5-bromo position of 5-Bromoquinazolin-2(1H)-one is not extensively documented, it is expected to be feasible with strong nucleophiles, such as amines or alkoxides, potentially under forcing conditions. The reaction would involve the direct displacement of the bromide ion by the incoming nucleophile. nih.govnih.govyoutube.com
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for C-C bond formation involving aryl halides. wikipedia.org The C5-bromo position of this compound serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent (like a boronic acid or ester) with an organic halide, is a premier method for creating biaryl structures. wikipedia.orglibretexts.org The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst into the C-Br bond, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.orgnrochemistry.com A variety of catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction for different substrates. youtube.comorganic-chemistry.org
The Negishi coupling is another significant C-C bond-forming reaction that utilizes an organozinc reagent as the nucleophilic partner. juniperpublishers.com It is also catalyzed by palladium or nickel complexes and is known for its high functional group tolerance and reactivity. juniperpublishers.com
While specific studies detailing the Suzuki-Miyaura or Negishi coupling of this compound are not prevalent, the extensive use of these reactions on other bromo-substituted heterocycles provides a strong basis for their applicability. Below is a table of representative conditions often used for Suzuki-Miyaura couplings of aryl bromides.
| Catalyst | Ligand | Base | Solvent | Typical Temp. |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | K₂CO₃ or Na₂CO₃ | Dioxane/H₂O or Toluene (B28343)/EtOH | 80-100 °C |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 °C |
| PdCl₂(dppf) | dppf (integral to catalyst) | Cs₂CO₃ | DMF | 90-110 °C |
Reductive Debromination and Other Halogen Exchange Reactions
Reductive debromination, the replacement of the bromine atom with a hydrogen atom, can be accomplished using various methods. Catalytic hydrogenation, employing a palladium catalyst (e.g., palladium on carbon) and a hydrogen source (such as H₂ gas, ammonium (B1175870) formate, or hydrazine), is a common and effective technique for the hydrodehalogenation of aryl bromides. This process allows for the synthesis of the parent quinazolin-2(1H)-one scaffold from its 5-bromo derivative.
Halogen exchange reactions, such as the Finkelstein reaction, are typically used for converting alkyl halides and are less common for aryl halides. However, specialized catalytic systems can facilitate the conversion of aryl bromides to other aryl halides (e.g., chlorides or fluorides), though this is a less frequent derivatization strategy for this scaffold compared to cross-coupling.
Modifications of the Quinazolinone Ring System
The quinazolinone ring itself presents opportunities for functionalization, primarily at the nitrogen atoms and the remaining positions on the benzene ring.
N-Alkylation and N-Acylation Reactions at N1/N3
The quinazolinone core contains two nitrogen atoms (N1 and N3) that can potentially undergo alkylation or acylation. The N3 position, being part of an amide-like functionality, is generally the more common site for substitution. Studies on various quinazolinone derivatives have shown that N-alkylation is strongly favored over O-alkylation. researchgate.netuw.edu
The reaction is typically carried out by treating the quinazolinone with an alkyl halide (e.g., an alkyl bromide or iodide) in the presence of a base. researchgate.net Common bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.netuw.edu The choice of base and solvent can influence the reaction's efficiency and regioselectivity. Microwave-assisted methods have also been employed to accelerate these reactions, offering an efficient and environmentally friendly approach. nih.gov N-acylation can be achieved similarly, using acyl chlorides or anhydrides as the acylating agents.
| Alkylating/Acylating Agent | Base | Solvent | Typical Conditions |
|---|---|---|---|
| Benzyl chloride | K₂CO₃ | DMF | Heating (e.g., 100 °C) |
| Ethyl chloroacetate | K₂CO₃ or Cs₂CO₃ | DMF | Heating |
| Methyl-2-bromo acetate | - | - | Substitution reaction |
| Epichlorohydrin | Cs₂CO₃ | DMF | Room Temperature |
Electrophilic Aromatic Substitution on the Benzene Moiety
Further substitution on the benzene portion of this compound can be achieved through electrophilic aromatic substitution (EAS). The outcome of such reactions is dictated by the directing effects of the existing substituents. The quinazolinone ring system as a whole is deactivating. Studies on the nitration of 4(3H)-quinazolinones indicate that the reaction preferentially occurs at the C6 position.
In the case of this compound, two main directing effects are at play:
The amide functionality within the heterocyclic ring directs incoming electrophiles primarily to the C6 and C8 positions.
The bromine atom at C5 is a deactivating but ortho-, para-director, meaning it directs incoming electrophiles to the C6 (para) and C7 (ortho, relative to the C-N bond) positions.
Given that both the quinazolinone ring and the bromine atom favor substitution at the C6 position, it is the most likely site for electrophilic attack. However, substitution at the C8 position is also a possibility, as seen in the nitration of 7-fluoro-4(3H)-quinazolinone which yields a mixture of 6- and 8-nitro products. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and further halogenation (using Br₂/FeBr₃).
Functionalization at the Carbonyl Group (C2)
The carbonyl group at the C2 position of the this compound scaffold represents a key site for chemical modification. As a cyclic amide (lactam), this functionality can be converted into other reactive groups, significantly expanding the synthetic utility of the parent molecule. The primary transformations involve converting the C=O bond into a C-Cl or C=S bond, which in turn serve as precursors for a wide range of derivatives through nucleophilic substitution and other reactions.
Chlorination to 2-Chloro-5-bromoquinazoline
The conversion of the C2-carbonyl group to a chloro group is a fundamental strategy for activating the quinazolinone ring for subsequent nucleophilic substitution reactions. This transformation is typically achieved by treating this compound with a strong dehydrating and chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often heated under reflux. researchgate.netnih.gov The reaction proceeds through the formation of phosphorylated intermediates, which are then converted to the corresponding 2-chloroquinazoline. nih.govsemanticscholar.orgresearchgate.net The resulting 2-Chloro-5-bromoquinazoline is a versatile intermediate, as the chlorine atom at the C2 position is an excellent leaving group, readily displaced by various nucleophiles such as amines, alcohols, and thiols to generate diverse libraries of 2-substituted quinazolines.
Thionation to 5-Bromoquinazoline-2(1H)-thione
Another important functionalization is the conversion of the carbonyl group to a thiocarbonyl group (C=S), a reaction known as thionation. This is most effectively carried out using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). organic-chemistry.orgnih.gov The reaction involves heating the quinazolinone with Lawesson's reagent in an anhydrous solvent like toluene or xylene. nih.govrsc.org This transformation yields 5-Bromoquinazoline-2(1H)-thione. The resulting thioamide functionality offers a different reactivity profile compared to the original amide, enabling further derivatization, such as S-alkylation or participation in cycloaddition reactions. The conversion to thiones has been noted to enhance the pharmacological activities of some quinazolinone scaffolds. nih.gov
Table 1: Key Functionalization Reactions at the C2-Carbonyl Group
| Transformation | Reagent(s) | Product | Significance of Product |
|---|---|---|---|
| Dehydroxy-chlorination | Phosphorus oxychloride (POCl₃), often with PCl₅ or an organic base. researchgate.netnih.gov | 2-Chloro-5-bromoquinazoline | Versatile intermediate for nucleophilic substitution reactions at the C2 position. |
| Thionation | Lawesson's Reagent. organic-chemistry.orgnih.gov | 5-Bromoquinazoline-2(1H)-thione | Precursor for S-alkylation and other sulfur-specific chemistry; offers a different reactivity and biological profile. nih.gov |
Ring Expansion and Contraction Reactions (if applicable)
Ring expansion and contraction reactions are powerful synthetic tools for accessing novel carbocyclic and heterocyclic scaffolds by altering ring size. uchicago.eduwikipedia.org Common methods include rearrangements such as the Pinacol, Wolff, and Favorskii rearrangements for ring contraction, and the Tiffeneau–Demjanov rearrangement for expansion. wikipedia.orgchemistrysteps.comdntb.gov.ua
However, the application of these specific rearrangement strategies to the quinazolinone core, and specifically to this compound, is not widely documented in the scientific literature. The stability of the fused aromatic and pyrimidinone ring system makes such skeletal transformations challenging without disrupting the core structure. While syntheses of related fused systems like diazepino-quinazolines have been reported, they typically involve building the larger ring from acyclic or different heterocyclic precursors rather than expanding a pre-existing quinazolinone ring. Therefore, dedicated ring expansion or contraction reactions originating from the this compound scaffold are not considered a common or applicable derivatization strategy for this class of compounds.
Multi-Component Reactions for Parallel Synthesis and Library Generation
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov MCRs are cornerstones of modern medicinal chemistry and drug discovery due to their high atom economy, operational simplicity, and ability to rapidly generate large libraries of structurally diverse molecules. mdpi.comopenmedicinalchemistryjournal.commdpi.com
Rather than using this compound as a starting material, MCRs are employed to construct the entire quinazolinone scaffold from simple, readily available building blocks. The "5-bromo" substitution is introduced by selecting an appropriately substituted precursor, typically a 5-bromoanthranilic acid derivative or a 2-amino-5-bromobenzonitrile. By systematically varying the other components in the reaction, chemists can produce large, focused libraries of quinazolinone analogs for biological screening. mdpi.com This parallel synthesis approach is highly effective for structure-activity relationship (SAR) studies. researchgate.net
Several MCRs have been developed for the synthesis of quinazolinone cores. For example, palladium-catalyzed four-component reactions using a 2-bromoaniline, an amine, an orthoester, and carbon monoxide can efficiently produce N-substituted quinazolin-4(3H)-ones. mdpi.com Similarly, Ugi-type MCRs have been adapted to generate complex polycyclic quinazolinones. nih.gov These methods highlight the power of MCRs to build molecular complexity in a single step, making them ideal for library generation.
Table 2: Examples of Multi-Component Reactions for Quinazolinone Library Synthesis
| MCR Type | Key Building Blocks | General Product Structure | Key Features |
|---|---|---|---|
| Palladium-Catalyzed 4-Component Reaction | 2-Bromoanilines, Amines, Orthoesters, Carbon Monoxide (CO). mdpi.com | Substituted Quinazolin-4(3H)-ones | Good to excellent yields; allows for diverse substitutions at N1 and N3 positions. |
| Ugi-4CR followed by Cyclization | o-Bromobenzoic acids, o-Cyanobenzaldehydes, Isocyanides, Ammonia (B1221849). nih.gov | Polycyclic Quinazolinones | Generates complex, fused quinazolinone systems; high structural diversity. |
| Iodine-Catalyzed 3-Component Reaction | o-Aminoarylketones, Aldehydes, Ammonium Acetate. nih.gov | 2,4-Disubstituted Quinazolines | Metal-free catalysis; rapid and efficient synthesis of highly substituted quinazolines. |
Computational and Theoretical Investigations of 5 Bromoquinazolin 2 1h One and Analogs
Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure Elucidation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of quinazolinone derivatives. nih.govphyschemres.org These studies provide a detailed picture of the electron distribution and energy levels within the molecule, which are crucial for understanding its stability and reactivity.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. physchemres.org A smaller energy gap generally implies higher reactivity.
For instance, DFT analysis performed on various quinazolinone derivatives has shown that the distribution and energies of these frontier orbitals are significantly influenced by the nature and position of substituents on the quinazolinone core. physchemres.orgnih.gov These calculations help in identifying the most probable sites for electrophilic and nucleophilic attacks. Molecular Electrostatic Potential (MESP) maps, another output of DFT studies, visually represent the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For quinazolinone derivatives, the oxygen and nitrogen atoms are typically identified as centers of high electron density. nih.gov
Table 1: Representative Quantum Chemical Parameters for Quinazolinone Analogs
| Parameter | Description | Typical Calculated Values for Analogs |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.0 eV |
Note: The values presented are representative for quinazolinone derivatives and not specific to 5-Bromoquinazolin-2(1H)-one, as specific literature is not available.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The three-dimensional structure and conformational flexibility of a molecule are pivotal to its biological activity and physical properties. Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of molecules like this compound.
Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. For flexible molecules, multiple low-energy conformers may exist. rsc.org Quantum chemical methods can be used to calculate the relative energies of different possible conformations, thereby identifying the most stable ones. rsc.org
Molecular dynamics simulations provide a dynamic view of the molecule's behavior over time. By simulating the movements of atoms and bonds, MD can reveal how the molecule flexes, rotates, and interacts with its environment, such as a solvent or a biological receptor. nih.gov For quinazolinone derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, providing insights into binding modes and interaction strengths. nih.govmdpi.com Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated from MD trajectories to evaluate the stability of the molecule's conformation and the flexibility of its constituent atoms, respectively. nih.govmdpi.com
In Silico Prediction of Chemical Properties and Spectroscopic Parameters
Computational methods are increasingly used for the in silico prediction of a wide range of chemical and physical properties, as well as spectroscopic parameters. This approach allows for the rapid screening of virtual compounds and can guide synthetic efforts.
For quinazolinone analogs, computational tools can predict properties such as solubility, lipophilicity (logP), and various pharmacokinetic parameters (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). nih.govnih.gov These predictions are crucial in the early stages of drug discovery to assess the druglikeness of a compound. jbiochemtech.comresearchgate.net
Furthermore, quantum chemical calculations can predict spectroscopic data with a reasonable degree of accuracy. For example, theoretical calculations can simulate infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. scispace.com By comparing the computationally predicted spectra with experimental data, the structural assignment of a synthesized compound can be confirmed. For instance, the calculated vibrational frequencies for the carbonyl (C=O) and amine (N-H) stretching modes in quinazolinone derivatives generally show good agreement with experimental FT-IR spectra. scispace.com
Table 2: Predicted Spectroscopic Data for a Generic Quinazolin-2(1H)-one Structure
| Spectroscopic Parameter | Predicted Value Range | Experimental Correlation |
|---|---|---|
| 1H NMR Chemical Shift (N-H) | 10.0 - 12.0 ppm | Broad singlet in the downfield region |
| 13C NMR Chemical Shift (C=O) | 160 - 170 ppm | Signal in the downfield region of the 13C spectrum |
| IR Vibrational Frequency (C=O stretch) | 1650 - 1700 cm-1 | Strong absorption band |
| IR Vibrational Frequency (N-H stretch) | 3100 - 3300 cm-1 | Broad absorption band |
Note: These are generalized predictions for the quinazolinone scaffold. Specific values for this compound would require dedicated calculations.
Structure-Reactivity Relationship (SRR) Analysis through Computational Methods
Understanding the relationship between a molecule's structure and its chemical reactivity is a cornerstone of chemistry. Computational methods provide a quantitative framework for establishing Structure-Reactivity Relationships (SRRs).
Local reactivity descriptors, like Fukui functions, pinpoint the specific atoms or regions within a molecule that are most likely to participate in a chemical reaction. bohrium.com These calculations can identify the most reactive sites for electrophilic, nucleophilic, and radical attacks. For a series of quinazolinone analogs, SRR analysis can reveal how different substituents influence these reactivity indices, thereby guiding the design of new molecules with desired reactivity profiles. bohrium.com
Mechanistic Studies of Synthetic and Transformative Pathways via Computational Approaches
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathway, researchers can identify transition states, calculate activation energies, and determine the most favorable reaction mechanism.
For the synthesis of quinazolinone derivatives, computational studies can elucidate the step-by-step process of ring formation. For example, DFT calculations can be used to model the reaction between an anthranilic acid derivative and a one-carbon source, identifying the key intermediates and transition states involved in the cyclization process. This level of detail can help in optimizing reaction conditions to improve yields and reduce byproducts.
Similarly, computational approaches can be applied to study the mechanisms of transformations involving the quinazolinone ring. This could include modeling tautomeric equilibria, such as the keto-enol tautomerism between the -C(O)NH- and -C(OH)=N- forms of the quinazolinone core, to determine the relative stability of different tautomers in various environments. researchgate.net These mechanistic insights are crucial for understanding the fundamental chemical behavior of this compound and for designing new synthetic routes and applications.
Synthetic Utility and Applications As a Chemical Intermediate
Building Block for the Construction of Complex Heterocyclic Systems
The inherent reactivity of 5-Bromoquinazolin-2(1H)-one makes it an ideal precursor for constructing fused polycyclic heterocyclic systems. These complex scaffolds are of significant interest in medicinal chemistry as they can orient functional groups in precise three-dimensional arrangements, leading to enhanced target affinity and selectivity.
One notable example involves the use of 5-bromo-2-chloroquinazoline, a derivative of this compound, in the synthesis of the pyrrolo[2,1-b]quinazolin-9(1H)-one ring system. This multi-ring structure is a key component in the development of certain classes of kinase inhibitors. The synthesis typically involves an initial reaction to build the pyrrole (B145914) ring fused to the quinazolinone core, demonstrating the utility of the bromo-substituted quinazolinone as a foundational scaffold for creating intricate molecular architectures. The subsequent modification of this complex system, often through cross-coupling reactions at the site of the original bromine atom, allows for the generation of a library of related compounds for biological screening.
Precursor for the Synthesis of Diverse Quinazolinone Derivatives with Modified Substitution Patterns
The bromine atom at the C5 position of this compound is particularly amenable to transition metal-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon bonds. This functionality allows for the straightforward introduction of a wide variety of substituents onto the quinazolinone core, enabling the synthesis of diverse libraries of derivatives.
The Suzuki-Miyaura cross-coupling reaction is frequently employed for this purpose. By reacting this compound with various aryl or heteroaryl boronic acids or their esters, chemists can synthesize a range of 5-aryl- and 5-heteroaryl-quinazolin-2(1H)-ones. This method is highly efficient and tolerates a broad spectrum of functional groups, providing access to compounds with significantly altered electronic, steric, and pharmacokinetic properties. This strategic modification at the 5-position has been a key step in the development of novel therapeutic agents, including enzyme inhibitors.
Below is a table summarizing representative Suzuki-Miyaura coupling reactions starting from a this compound derivative.
| Boronic Acid/Ester Coupling Partner | Resulting 5-Substituent | Reaction Purpose/Application | Reference |
|---|---|---|---|
| Phenylboronic acid | Phenyl | Generation of core scaffolds for antiproliferative agents | |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Exploration of electronic effects on biological activity | |
| Thiophen-2-ylboronic acid | Thiophen-2-yl | Synthesis of heteroaryl derivatives for enzyme inhibition | |
| Pyridin-3-ylboronic acid | Pyridin-3-yl | Development of scaffolds for kinase inhibitors |
Role in the Development of New Pharmacologically Relevant Scaffolds
The quinazolinone nucleus is a well-established pharmacophore found in numerous biologically active compounds. This compound provides a direct route to novel derivatives built around this core, enabling the development of new scaffolds with potential therapeutic applications.
The 5-substituted quinazolin-2(1H)-one framework is a key structural motif in the design of various enzyme modulators. A prominent example is its use in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), an enzyme family critical for DNA repair and a validated target in oncology.
In the synthesis of these inhibitors, this compound serves as a key intermediate. The synthetic route often involves protecting the nitrogen, followed by a Suzuki-Miyaura coupling reaction to introduce a specific aryl or heteroaryl group at the 5-position. This is typically followed by deprotection and further functionalization to attach a side chain that interacts with the active site of the PARP enzyme. The ability to systematically vary the substituent at the 5-position is crucial for optimizing the potency and selectivity of these inhibitors.
Kinases are a major class of drug targets, particularly in cancer therapy, and the quinazolinone scaffold is a foundational component of several approved kinase inhibitors. This compound is an attractive starting material for creating new kinase inhibitor candidates.
Its utility is demonstrated in the synthesis of compounds targeting various kinases. The synthetic strategy often involves a multi-step sequence where the quinazolinone core is first N-alkylated, followed by a Suzuki coupling reaction at the C5-bromo position to introduce diversity elements. This approach allows for the creation of libraries of molecules where different regions of the compound can be systematically modified to probe interactions with the kinase active site. For instance, derivatives of the complex pyrrolo[2,1-b]quinazolin-9(1H)-one scaffold, which can be synthesized from bromo-quinazoline precursors, have been investigated as potential kinase inhibitors.
The term "polyfunctionalized" refers to molecules possessing multiple functional groups, which can lead to complex biological activities and refined pharmacokinetic profiles. This compound is an excellent intermediate for generating such entities. The synthetic pathways used to create enzyme modulators and kinase inhibitors from this starting material inherently lead to polyfunctionalized molecules.
For example, a typical synthetic sequence might start with this compound and involve:
N-alkylation: Introduction of a functionalized side chain at the nitrogen position.
Suzuki Coupling: Replacement of the bromine with an aryl or heteroaryl group, which may itself contain other functional groups like methoxy, amino, or nitro groups.
Further Elaboration: Modification of the newly introduced substituent or the N-alkyl side chain to complete the synthesis of the target molecule.
This step-wise, controlled introduction of different chemical functionalities highlights the role of this compound as a versatile platform for building complex, polyfunctional molecules designed for specific biological targets.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Routes for 5-Bromoquinazolin-2(1H)-one
One promising avenue is the utilization of carbon dioxide (CO2) as a C1 building block. This approach offers a sustainable alternative to traditional carbonylating agents. For instance, the three-component reaction of 2-amino-6-bromobenzonitrile, an amine, and CO2, facilitated by a suitable catalyst, can provide a direct route to the quinazolinone core. This method not only utilizes a readily available and non-toxic greenhouse gas but also allows for the direct incorporation of diverse substituents.
Multi-component reactions (MCRs) also present a powerful strategy for the streamlined synthesis of this compound analogues. By combining three or more reactants in a single step, MCRs enhance reaction efficiency, reduce solvent consumption, and simplify purification processes. The design of novel MCRs, potentially employing recoverable and reusable catalysts such as metal-organic frameworks (MOFs) or magnetic nanoparticles, will further enhance the sustainability of these synthetic routes.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| CO2 as a C1 Source | Employs a renewable and non-toxic C1 building block. | Reduces reliance on hazardous reagents like phosgene (B1210022) and its derivatives. |
| Multi-component Reactions (MCRs) | Combines multiple synthetic steps into a single operation. | Increases overall efficiency, minimizes waste generation, and simplifies product isolation. |
| Catalysis with Recoverable Catalysts | Utilizes catalysts such as MOFs or magnetic nanoparticles. | Facilitates catalyst recycling, leading to reduced costs and environmental impact. |
| Flow Chemistry | Involves continuous processing of reagents in microreactors. | Enables precise control over reaction parameters, enhancing safety, scalability, and product consistency. |
Development of Advanced Functionalization Strategies for Enhanced Chemical Diversity
The strategic functionalization of the this compound scaffold is paramount for generating a wide array of analogues with diverse properties. The bromine atom at the 5-position serves as a versatile anchor for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Reactions such as the Suzuki, Heck, and Sonogashira couplings are instrumental in introducing new carbon-carbon and carbon-heteroatom bonds at the C5-position. The Suzuki coupling, for example, allows for the straightforward installation of various aryl and heteroaryl groups, while the Heck and Sonogashira reactions enable the introduction of alkenyl and alkynyl moieties, respectively. These well-established methods provide a robust platform for creating extensive libraries of 5-substituted quinazolinones.
Looking ahead, the development of direct C-H activation strategies represents a significant frontier. By enabling the functionalization of C-H bonds directly, these methods would circumvent the need for pre-functionalized starting materials, leading to more atom- and step-economical syntheses. Achieving regioselective C-H functionalization of the quinazolinone core remains a challenge but holds immense potential for streamlining the synthesis of complex derivatives.
Furthermore, the nitrogen atoms at the N1 and N3 positions of the quinazolinone ring offer additional sites for modification. Selective N-alkylation, N-arylation, and N-acylation can be employed to fine-tune the steric and electronic properties of the molecule, further expanding its chemical space.
| Functionalization Strategy | Target Position | Type of Bond Formed | Potential for Chemical Diversity |
| Suzuki Coupling | C5 | C-C (aryl, heteroaryl) | High |
| Heck Reaction | C5 | C-C (alkenyl) | Moderate |
| Sonogashira Reaction | C5 | C-C (alkynyl) | Moderate |
| Buchwald-Hartwig Amination | C5 | C-N | High |
| C-H Activation | Various C-H bonds | C-C, C-X | Very High (emerging field) |
| N-Alkylation/Arylation | N1, N3 | C-N | High |
Deeper Computational Insight into Reaction Mechanisms and Intramolecular Interactions
Computational chemistry, particularly Density Functional Theory (DFT), is playing an increasingly crucial role in unraveling the intricacies of reaction mechanisms and intramolecular interactions involving this compound. These theoretical approaches provide insights that complement and guide experimental studies.
DFT calculations can be used to map out the energy landscapes of chemical reactions, identifying transition state structures and determining activation energies. This information is invaluable for optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to achieve higher yields and selectivities. For instance, understanding the mechanistic details of palladium-catalyzed cross-coupling reactions can lead to the development of more efficient catalytic systems.
Moreover, computational methods are being used to probe the subtle intramolecular interactions that govern the conformation and properties of this compound and its derivatives. The presence of the bromine atom can lead to halogen bonding, a non-covalent interaction that can influence crystal packing and molecular recognition processes. Computational tools such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can provide a detailed picture of the electronic structure and bonding within the molecule, helping to rationalize its reactivity and guide the design of new functionalization strategies.
Integration with Flow Chemistry and Automation for Scalable and Efficient Synthesis
The adoption of continuous flow chemistry and automation is set to revolutionize the synthesis of this compound, particularly for large-scale production. Flow chemistry offers superior control over reaction parameters compared to traditional batch methods, leading to improved consistency, safety, and efficiency.
In a flow setup, reagents are continuously pumped through a series of reactors, allowing for precise management of temperature, pressure, and residence time. This level of control often results in higher yields and purities, and the smaller reaction volumes enhance safety, especially for highly exothermic or hazardous reactions. The ability to rapidly screen a wide range of reaction conditions in a flow system also accelerates the optimization process.
The integration of automation with flow chemistry further enhances these advantages. Automated systems can precisely control reagent delivery, monitor reaction progress in real-time using in-line analytical techniques, and perform automated work-up and purification. This creates a highly efficient and reproducible manufacturing process, minimizing human intervention and enabling continuous, on-demand synthesis of this compound.
Design of Next-Generation Analogues for Chemical Biology Probes
The this compound scaffold is a promising starting point for the design of sophisticated chemical biology probes. These molecular tools are essential for interrogating biological systems and elucidating the mechanisms of action of bioactive molecules. The bromine atom at the 5-position is a key feature, serving as a versatile handle for the attachment of various reporter groups and functional moieties.
For example, the bromine can be readily converted to an azide (B81097) or an alkyne, creating "click-ready" analogues. These can then be conjugated to fluorescent dyes, biotin (B1667282) tags, or other labels using highly efficient click chemistry reactions. Such probes enable the visualization and tracking of the molecule's interactions with its biological targets within a cellular context.
Furthermore, the 5-position can be modified to incorporate photoaffinity labels, such as benzophenones or aryl azides. Upon irradiation with light, these groups form covalent bonds with nearby biomolecules, allowing for the identification of the molecule's binding partners through techniques like proteomics.
The rational design of these next-generation probes requires a careful balance between preserving the desired biological activity and incorporating the necessary functionality for probing biological systems. Computational modeling can aid in predicting how different modifications will impact the molecule's properties and its interactions with biological targets. The development of a diverse toolkit of 5-functionalized quinazolinone probes will undoubtedly advance our understanding of their biological roles and facilitate the discovery of new therapeutic agents.
Q & A
Q. How can researchers optimize the synthesis of 5-Bromoquinazolin-2(1H)-one derivatives?
- Methodological Answer : Synthesis optimization involves selecting appropriate substituents, catalysts, and solvents. For example:
- Substituent introduction : Reacting 5-bromoanthranilic acid with chloroacetyl chloride under anhydrous conditions yields intermediates, which can be further functionalized with thiazole or triazole groups via nucleophilic substitution .
- Solvent and temperature : Using dry pyridine at 15°C for benzoylation reactions improves yields (e.g., 81% for 2-phenyl-4H-benzo[d][1,3]oxazin-4-one) .
- Catalysts : Employing coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation in derivative synthesis .
Table 1 : Comparison of Synthesis Conditions
| Derivative | Reactants | Solvent | Temp. | Yield | Source |
|---|---|---|---|---|---|
| RS 16 | Dibromo intermediates | CH₃Cl | RT | 78% | |
| Compound 3 | Thiazole derivatives | DMF | 80°C | 65–75% |
Q. What analytical techniques are critical for confirming the structure of this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH stretch at ~3200 cm⁻¹) .
- ¹H/¹³C NMR : Confirm substituent positions. For example, aromatic protons in 2-(4-bromophenyl) derivatives appear as multiplet signals at δ 7.2–7.8 ppm .
- Elemental Analysis : Validate molecular formula (e.g., C₁₅H₁₃BrN₂O showed <0.5% deviation in C/H/N content) .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Work in a fume hood to avoid inhalation of dust (H335 precaution) .
- Storage : Store in sealed containers at room temperature, away from moisture and incompatible reagents (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and packing interactions. For example:
- Crystal System : 2-(4-Bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one crystallizes in monoclinic P2₁/c with unit cell parameters a = 12.2106 Å, b = 9.0507 Å, c = 12.4046 Å, β = 101.719° .
- Hydrogen Bonding : Intermolecular N–H···O interactions stabilize the lattice, as seen in 2-(5-bromo-2-hydroxyphenyl)-1,2-dihydroquinazolin-4(3H)-one .
Q. How can researchers address contradictions in biological activity data for quinazolinone derivatives?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., fixed cell lines, assay protocols) .
- Data Triangulation : Cross-validate results using orthogonal methods (e.g., fluorescence assays vs. flow cytometry for apoptosis studies) .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess significance of conflicting results (e.g., IC₅₀ variations across studies) .
Q. What strategies enhance the design of this compound derivatives for targeted biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Br, -Cl) at position 6 to enhance kinase inhibition .
- Molecular Docking : Use software like MOE to predict binding modes. For example, 9c derivatives showed favorable π-π stacking with SIRT1 active sites .
- Hybrid Pharmacophores : Combine quinazolinone cores with thiazole/triazole moieties to improve solubility and target affinity .
Table 2 : Example Derivatives and Biological Targets
| Derivative | Substituents | Target | Activity | Source |
|---|---|---|---|---|
| MHY2251 | Benzodioxolyl | SIRT1 | Apoptosis induction | |
| Compound 9c | 4-Bromophenyl-thiazole | SIRT1 | IC₅₀ = 2.1 µM |
Q. How can researchers mitigate challenges in spectral data interpretation for halogenated quinazolinones?
7.
- Methodological Answer :
- Decoupling Experiments : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in crowded spectra .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon environments in complex structures .
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian09) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
